molecular formula C22H16BrN3O2S B4981409 N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Cat. No.: B4981409
M. Wt: 466.4 g/mol
InChI Key: MLXUUIFETJKSKN-UHFFFAOYSA-N
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Description

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and a carbamothioyl linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylamine with 2-aminobenzoxazole under specific conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzoyl isothiocyanate to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .

Scientific Research Applications

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biochemical pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S/c1-13-2-4-14(5-3-13)20(27)26-22(29)24-17-10-11-19-18(12-17)25-21(28-19)15-6-8-16(23)9-7-15/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXUUIFETJKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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